[(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine

5-HT2A receptor radioligand binding hallucinogen pharmacology

Procure high-purity (≥98%) 25B-NBOMe for non-interchangeable receptor pharmacology. Its distinct 4-bromo substitution and N-2-methoxybenzyl group confer 100-fold 5-HT2A selectivity (Ki 0.5 nM) and unique CYP2D6 metabolism, enabling clean behavioral readouts and compound-specific LC-MS/MS method validation. Essential precursor for [11C]Cimbi-36 radiosynthesis. Demand certified documentation for GMP compliance and forensic defensibility.

Molecular Formula C18H22BrNO3
Molecular Weight 380.3 g/mol
Cat. No. B4595578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine
Molecular FormulaC18H22BrNO3
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNCC2=CC(=C(C=C2Br)OC)OC
InChIInChI=1S/C18H22BrNO3/c1-21-16-7-5-4-6-13(16)8-9-20-12-14-10-17(22-2)18(23-3)11-15(14)19/h4-7,10-11,20H,8-9,12H2,1-3H3
InChIKeyKUZUVNLQVNHZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25B-NBOMe (Cimbi-36) – A High-Affinity 5-HT2A Receptor Agonist Phenethylamine for Neuropharmacology Research and Forensic Reference Standards


[(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine, systematically known as 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine and commonly designated 25B-NBOMe (NBOMe-2C-B, Cimbi-36), is a synthetic N-2-methoxybenzyl-substituted phenethylamine derivative [1]. It belongs to the NBOMe class of potent serotonin 5-HT2 receptor agonists, first described in 2004 by Heim at the Free University of Berlin [2]. The compound is characterized by a 4-bromo-2,5-dimethoxy substitution pattern on the phenethylamine core with an N-(2-methoxybenzyl) appendage (C18H22BrNO3, MW 380.28 g/mol) [3]. In its carbon-11 radiolabeled form, it serves as the agonist PET radioligand [11C]Cimbi-36, validated for imaging 5-HT2A receptors in the living human brain [4]. The unlabeled compound is primarily procured as a high-purity analytical reference standard (≥98% by HPLC) for forensic toxicology method development and as a pharmacological probe for serotonergic signaling studies [5].

Why 25B-NBOMe Cannot Be Interchanged with 25I-NBOMe, 25C-NBOMe, or 2C-B in Quantitative Research and Forensic Applications


Although 25B-NBOMe shares the N-2-methoxybenzyl-phenethylamine scaffold with its 4-halogenated congeners 25I-NBOMe (4-iodo) and 25C-NBOMe (4-chloro), the identity of the 4-position halogen substituent exerts a profound influence on receptor binding affinity, 5-HT2 subtype selectivity, and pharmacokinetic handling [1]. The N-benzyl modification itself distinguishes all NBOMes from their parent 2C-x compounds, conferring a 10- to 100-fold enhancement in 5-HT2A affinity [2]. Critically, these quantitative pharmacological differences translate into non-interchangeable experimental outcomes: receptor occupancy, functional selectivity bias, in vivo behavioral signatures, and metabolic degradation rates all diverge meaningfully across analogs [3]. In forensic toxicology, analytical detection methods—LC-MS/MS transitions, metabolite biomarkers, and sample stability protocols—must be validated specifically for each NBOMe congener, as cross-application of 25I-NBOMe or 25C-NBOMe methods can lead to false-negative results or inaccurate quantification for 25B-NBOMe [4]. Procurement of the specific brominated analog is therefore a non-negotiable requirement for studies demanding receptor-level precision, reproducible behavioral pharmacology, or legally defensible forensic identification [5].

Quantitative Differentiation of 25B-NBOMe from Structural Analogs: A Comparator-Driven Evidence Guide for Procurement Decisions


Subnanomolar 5-HT2A Receptor Binding Affinity: 25B-NBOMe vs. 25I-NBOMe and Parent 2C-B — A 2.4-Fold and 90-Fold Advantage

In direct radioligand displacement assays using [³H]ketanserin at human recombinant 5-HT2A receptors expressed in HEK293 cells, 25B-NBOMe exhibits a binding affinity (Ki) of 0.5 nM [1]. This represents a 2.4-fold higher affinity compared to 25I-NBOMe (Ki = 1.2 nM) measured in the same study, and a dramatic 90-fold enhancement relative to its parent compound 2C-B (Ki = 45 nM), which lacks the N-2-methoxybenzyl group [1]. An independent study by Hansen et al. reported an even lower Ki of 0.05 nM for 25B-NBOMe at human 5-HT2A receptors, underscoring its exceptional potency [2]. The N-(2-methoxybenzyl) moiety establishes an additional salt bridge and extensive hydrophobic contacts within the orthosteric binding pocket, explaining the affinity gain over 2C-B [2].

5-HT2A receptor radioligand binding hallucinogen pharmacology NBOMe structure-activity relationship

100-Fold Selectivity for 5-HT2A Over 5-HT2C: A 9-Fold Superior Selectivity Window Compared to 25I-NBOMe

25B-NBOMe exhibits pronounced selectivity for the 5-HT2A receptor over the 5-HT2C receptor, with a selectivity ratio (Ki 5-HT2C / Ki 5-HT2A) of approximately 92, based on Ki values of 0.05 nM at 5-HT2A and 4.6 nM at 5-HT2C [1]. This ~100-fold selectivity window is approximately 9-fold greater than that of 25I-NBOMe, which displays only a ~10-fold selectivity ratio (Ki 5-HT2A ≈ 1.2 nM; Ki 5-HT2C ≈ 12 nM) in the same radioligand binding assay system [2]. The enhanced selectivity of 25B-NBOMe reduces confounding contributions from 5-HT2C-mediated signaling—a receptor implicated in anxiety, feeding behavior, and choroid plexus function—during experiments designed to isolate 5-HT2A-dependent phenotypes [3].

5-HT2A/5-HT2C selectivity receptor selectivity ratio serotonergic signaling NBOMe pharmacology

CYP2D6-Dependent Hepatic Clearance: Differential Isoform Contribution of 69% for 25B-NBOMe vs. 61% for 25I-NBOMe vs. 83% for 25C-NBOMe

In a systematic human cytochrome P450 kinetic study using the substrate depletion approach with pooled human liver microsomes (HLM) and recombinant CYP isoforms, CYP2D6 was identified as the predominant enzyme responsible for hepatic net clearance of 25B-NBOMe, contributing 69% to its metabolism [1]. This is intermediate between the CYP2D6 contributions for 25I-NBOMe (61%) and 25C-NBOMe (83%), indicating that the 4-bromo substituent confers a distinct metabolic handling profile [1]. All NBOMes were excellent substrates of CYP2C19 and CYP2D6 with Km values in the low nanomolar range [1]. In a complementary study, 25B-NBOMe was found to yield 66 distinct metabolites in human and rat urine via O-desmethylation, hydroxylation, glucuronidation, and sulfation pathways, with CYP1A2 and CYP3A4 contributing to hydroxylation and CYP2C9/CYP2C19 to O-demethylation steps [2]. This specific metabolite fingerprint—including O-desmethyl-25B-NBOMe glucuronide as a key urinary biomarker—enables unambiguous forensic differentiation of 25B-NBOMe exposure from 25I-NBOMe or 25C-NBOMe intoxication [3].

CYP450 metabolism hepatic clearance forensic toxicology drug metabolism NBOMe pharmacokinetics

In Vivo Head-Twitch Response: 25B-NBOMe Elicits a Robust 5-HT2A-Dependent Behavioral Signature at 0.3 mg/kg, Whereas MDMA Does Not Even at 5 mg/kg

In freely moving adult male Wistar rats, intraperitoneal administration of 25B-NBOMe at 0.3 mg/kg induced a significant increase in head-twitch response (HTR) compared to vehicle controls (p < 0.01), a well-established behavioral proxy for hallucinogenic 5-HT2A receptor activation in rodents [1]. In stark contrast, MDMA administered at a 16.7-fold higher dose of 5 mg/kg (i.p.) produced no significant head-twitch activity in the same experimental paradigm [1]. The HTR induced by 25B-NBOMe exhibited an inverted U-shaped dose-response curve, accompanied by significant increases in extracellular dopamine, serotonin, and glutamate levels in the frontal cortex, striatum, and nucleus accumbens as measured by in vivo microdialysis [1]. In a related study, 25B-NBOMe at 0.5 mg/kg elicited significant HTR compared to saline in mice, confirming cross-species reproducibility of the behavioral phenotype [2].

head-twitch response in vivo behavioral pharmacology 5-HT2A activation hallucinogenic activity rodent model

Unique PET Imaging Capability: [11C]Cimbi-36 as the Only Validated Agonist 5-HT2A PET Radioligand for Human Brain Imaging — No Equivalent Exists for 25I-NBOMe or 25C-NBOMe

The carbon-11 labeled form of 25B-NBOMe, designated [11C]Cimbi-36, has been validated as the first—and to date the only—agonist PET radioligand to successfully image and quantify 5-HT2A receptors in the living human brain [1]. In a clinical study of 29 healthy volunteers, [11C]Cimbi-36 demonstrated high brain uptake with distribution matching known 5-HT2A receptor densities [1]. The tracer has been investigated in clinical trials (NCT01778686) for its ability to quantify 5-HT2A receptor availability and to detect pharmacologically induced serotonin release via d-amphetamine challenge [2]. Human biodistribution and radiation dosimetry studies confirmed that the effective dose is low (4.88–7.67 μSv/MBq), with estimated absorbed radiation doses to target organs remaining within safety thresholds [3]. Critically, no analogous [11C]-labeled agonist PET radioligands have been developed or validated for 25I-NBOMe or 25C-NBOMe for human use [4]. The unique suitability of 25B-NBOMe for radiolabeling and its favorable in vivo kinetics—including rapid blood clearance of the parent compound at tracer doses—make it the exclusive choice within the NBOMe class for PET-based serotonergic imaging research [1][3].

PET imaging 5-HT2A receptor agonist radioligand [11C]Cimbi-36 neuroimaging clinical research

High-Impact Research and Forensic Application Scenarios for 25B-NBOMe (CAS 1026511-90-9) Validated by Quantitative Evidence


On-Site Radiosynthesis of [11C]Cimbi-36 for Human 5-HT2A PET Neuroimaging Studies

Clinical neuroscience and molecular imaging centers procuring unlabeled 25B-NBOMe as a precursor for [11C]Cimbi-36 radiosynthesis can leverage the compound's exclusive status as the only validated agonist PET radioligand for human brain 5-HT2A receptor quantification [1]. The tracer enables non-invasive measurement of 5-HT2A receptor availability and dynamic serotonin release in depression, schizophrenia, and psychedelic research paradigms. Procurement must be accompanied by documentation supporting GMP-compliant radiosynthesis and compliance with controlled substance regulations [2].

Forensic Toxicology Method Development and Validation for NBOMe-Specific Detection in Biological Matrices

Forensic and clinical toxicology laboratories developing LC-MS/MS methods for NBOMe detection in whole blood, plasma, urine, or hair must procure certified 25B-NBOMe reference standards to establish compound-specific multiple reaction monitoring (MRM) transitions, retention times, and limits of quantification [1]. The validated method by Johnson et al. achieved LOQs of 0.01–0.02 ng/mL across six NBOMe analogs, and 25B-NBOMe's distinct CYP2D6-mediated metabolic pathway (69% contribution) requires targeted metabolite monitoring of O-desmethyl and glucuronide conjugates rather than reliance on 25I-NBOMe-derived biomarkers [2]. Stable-isotope labeled internal standards (e.g., 25B-NBOMe-D3) are essential for accurate quantification in postmortem and antemortem casework [3].

5-HT2A-Specific Behavioral Pharmacology: Head-Twitch Response as a Translational Biomarker of Hallucinogenic Activity

Behavioral neuroscientists investigating the neurobiological mechanisms of hallucinogenic 5-HT2A receptor activation can employ 25B-NBOMe as a selective agonist tool, supported by its robust induction of the head-twitch response (HTR) at 0.3 mg/kg i.p. in rats and 0.5 mg/kg in mice, with an inverted U-shaped dose-response characterized by in vivo microdialysis [1]. Its 100-fold selectivity for 5-HT2A over 5-HT2C minimizes confounding contributions from 5-HT2C-mediated effects, making it preferable to 25I-NBOMe (~10-fold selectivity) for experiments requiring clean 5-HT2A-dependent behavioral readouts [2].

In Vitro Receptor Pharmacology: Radioligand Displacement and Functional Selectivity Profiling at Serotonin 5-HT2 Receptor Subtypes

Academic and pharmaceutical laboratories conducting receptor binding screens or functional assays (e.g., calcium flux, IP3 accumulation, β-arrestin recruitment) at human 5-HT2 receptor subtypes can select 25B-NBOMe as a reference agonist with subnanomolar 5-HT2A affinity (Ki 0.5 nM, or as low as 0.05 nM) and well-characterized selectivity across 5-HT2A, 5-HT2B, and 5-HT2C receptors [1]. Its binding profile has been directly compared to LSD, 2C-B, and 25I-NBOMe in a single comprehensive study, providing a robust cross-reference framework for interpreting functional selectivity and biased agonism experiments [2].

Quote Request

Request a Quote for [(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.